
4-(2-Fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Preclinical Evaluation of Antitumor Properties
The novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites. To improve the metabolic stability, fluorine atoms have been introduced into the benzothiazole nucleus. Additionally, amino acid conjugation has been employed to enhance solubility and stability, resulting in prodrugs that can revert to their parent amine effectively in various animal models. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making it a potential candidate for clinical evaluation .
Synthesis of Novel Schiff Bases
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material has been achieved through the Gewald synthesis technique. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. These novel compounds were characterized using various spectroscopic methods and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others .
Structure-Fluorescence Relationships
A study on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles has revealed insights into their fluorescence properties. The presence of an amino group and electron-withdrawing groups in the 2-aryl group affects the fluorescence quantum yields. The compounds exhibit fluorescence with large Stokes shifts and moderate quantum yields, which are influenced by inter and intramolecular hydrogen bonds. The absorption band corresponds to a π-π* HOMO-LUMO transition with charge transfer character .
Antibacterial Activity of Thiazol-2-amine Derivatives
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The compound was characterized by various spectroscopic techniques and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Crystal Structure and Vibration Analysis
The crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction and further analyzed using density functional theory (DFT). The study included Hirshfeld surface analysis to examine non-covalent interactions and molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis. Infrared vibration analysis was also performed on the compound .
Synthesis and Characterization of Alkyl Substituted Thiazole-2-amines
Alkyl substituted N,4-diphenyl thiazole-2-amines were synthesized and characterized by spectroscopic methods. Single crystal X-ray diffraction studies revealed the crystalline systems and space groups for the compounds. The analysis of torsional angles and intermolecular hydrogen bonding interactions was performed. Hirshfeld surface analysis and 2D fingerprint plots were used to explore C-H···π and π···π stacking interactions, which contribute to the stability of the compounds .
科学的研究の応用
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as thiazoles, play a crucial role in the development of pharmaceuticals and materials science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcases the significance of fluoro-substituted compounds in drug synthesis (Qiu et al., 2009). Similarly, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the synthetic versatility of thiazole derivatives for producing compounds with potential applications in medicine and agriculture (Issac & Tierney, 1996).
Chemical and Biological Properties
The chemical and biological properties of 4-phosphorylated 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a range of activities, such as insecticidal, anti-blastic, sugar-lowering, and antihypertensive effects, highlighting the broad application spectrum of thiazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018). The exploration of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the role of thiazole scaffolds in the synthesis of heterocycles, further underscoring their utility in developing novel pharmaceuticals and dyes (Gomaa & Ali, 2020).
Pharmacological and Agricultural Applications
Thiazolidinone derivatives, including 1,3,4-thia(oxa)diazoles, are recognized for their pharmacological potential, showcasing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide range of biological activities positions thiazole and its derivatives as important scaffolds in drug discovery and development (Lelyukh, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate responses to spills or exposure.
将来の方向性
This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze it.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “4-(2-Fluorophenyl)-1,3-thiazol-2-amine”, you would need to consult scientific literature or databases for accurate information. If you have access to a library or a university database, those could be good places to start. You could also try online databases like PubMed for biomedical literature, the American Chemical Society publications for chemical literature, or the IEEE Xplore Digital Library for engineering and technology literature.
特性
IUPAC Name |
4-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAAMOSMVGVCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372218 |
Source


|
| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
145029-82-9 |
Source


|
| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


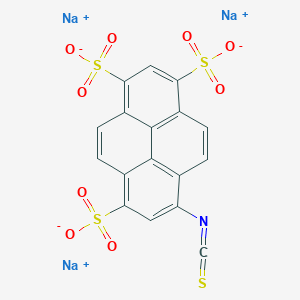
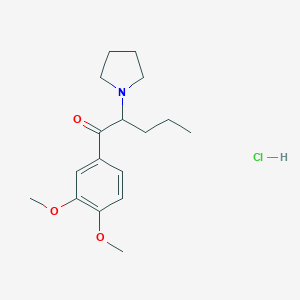
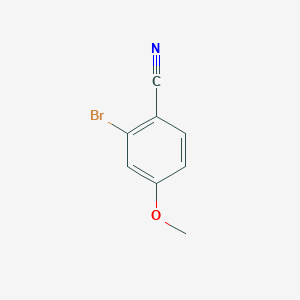

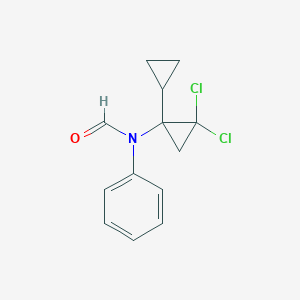

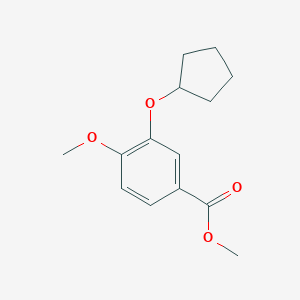

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)


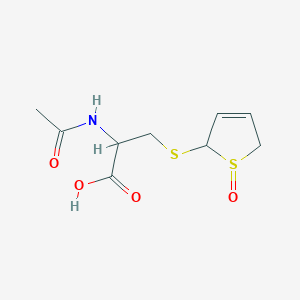
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)